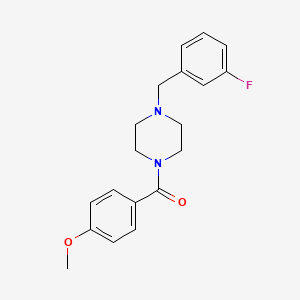
N-allyl-N-(4-methoxyphenyl)benzamide
Descripción general
Descripción
N-allyl-N-(4-methoxyphenyl)benzamide, also known as ANMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ANMA is a white crystalline powder with a molecular weight of 277.34 g/mol and a melting point of 102-104°C. This compound belongs to the class of benzamides and has a phenyl group attached to the amide nitrogen. ANMA has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Synthesis
N-allyl-N-(4-methoxyphenyl)benzamide demonstrates significant utility in the field of asymmetric synthesis. For instance, ferrocenyloxazoline palladacycle catalysts have been synthesized for the rearrangement of prochiral allylic N-(4-methoxyphenyl)benzimidates, yielding chiral allylic N-(4-methoxyphenyl)benzamides with high yields and good enantiomeric excess. This process is crucial for producing enantioenriched allylic amines, highlighting the compound's role in facilitating asymmetric synthesis in organic chemistry (Anderson et al., 2005).
Corrosion Inhibition
N-allyl-N-(4-methoxyphenyl)benzamide has been studied for its effectiveness in corrosion inhibition, particularly for mild steel in acidic environments. The presence of a methoxy substituent enhances its efficiency as a corrosion inhibitor. Experimental and computational studies have shown that these compounds adsorb strongly at metal/electrolyte interfaces, significantly increasing the energy barrier for corrosive dissolution, thus demonstrating their potential as effective corrosion inhibitors (Mishra et al., 2018).
Molecular Structural Analysis
Research has also focused on understanding the molecular structure of N-allyl-N-(4-methoxyphenyl)benzamide derivatives. Utilizing techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation, studies have provided insights into the molecular geometry, electronic properties, and antioxidant properties of these compounds. Such detailed analysis is crucial for developing applications in various scientific fields (Demir et al., 2015).
Liquid Crystal Synthesis
N-allyl-N-(4-methoxyphenyl)benzamide plays a role in the synthesis of novel liquid crystalline compounds. These compounds exhibit characteristics such as high melting points and specific liquid crystal textures, indicating potential applications in materials science and technology (Qingjun, 2007).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-13-18(15-9-11-16(20-2)12-10-15)17(19)14-7-5-4-6-8-14/h3-12H,1,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOWBCFITFZKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC=C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-N-(4-methoxyphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)
![2-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5760302.png)
![2-(1-naphthyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5760312.png)




![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)
![5-[(2-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5760360.png)


![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B5760385.png)